7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol
CAS No.:
Cat. No.: VC16345928
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O2 |
|---|---|
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C20H16ClN3O2/c1-12-11-17(24-26-12)23-18(14-4-7-15(21)8-5-14)16-9-6-13-3-2-10-22-19(13)20(16)25/h2-11,18,25H,1H3,(H,23,24) |
| Standard InChI Key | KHODOHYLNGOJEK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally named 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol, reflecting its IUPAC classification. Its molecular formula is C₂₁H₁₇ClN₃O₂, with a molecular weight of 378.84 g/mol. The structure comprises:
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A quinolin-8-ol backbone substituted at the 7-position.
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A methyl-oxazole group linked via an aminomethyl bridge.
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A 4-chlorophenyl ring attached to the aminomethyl moiety.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇ClN₃O₂ |
| Molecular Weight | 378.84 g/mol |
| IUPAC Name | 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 (Estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol typically involves multi-step reactions:
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Quinoline Core Formation: Cyclization of aniline derivatives with acetylene or ketone precursors under acidic conditions, as demonstrated in analogous quinoline syntheses .
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Oxazole Ring Construction: Condensation of chlorophenyl-isocyanates with methyl-substituted β-keto esters, followed by cyclization using phosphoryl chloride .
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Aminomethyl Bridging: Coupling the quinoline and oxazole components via a Mannich reaction, employing formaldehyde and ammonium acetate.
Critical Reaction Conditions
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) for quinoline formation.
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Solvents: Dichloromethane or tetrahydrofuran for coupling reactions.
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, conjugated structure makes it a candidate for electron-transport layers in OLEDs. Patent data reveals similar quinoline-oxazole hybrids achieving luminescence efficiencies of 15–20 cd/A .
Coordination Chemistry
The hydroxyl and oxazole groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications .
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